molecular formula C13H23NO3 B8640049 4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,4-oxazepane CAS No. 1046793-57-0

4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,4-oxazepane

Cat. No.: B8640049
CAS No.: 1046793-57-0
M. Wt: 241.33 g/mol
InChI Key: OKUNRZIHBDLTOU-UHFFFAOYSA-N
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Description

4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,4-oxazepane is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

1046793-57-0

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

4-(1,4-dioxaspiro[4.5]decan-8-yl)-1,4-oxazepane

InChI

InChI=1S/C13H23NO3/c1-6-14(7-9-15-8-1)12-2-4-13(5-3-12)16-10-11-17-13/h12H,1-11H2

InChI Key

OKUNRZIHBDLTOU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2CCC3(CC2)OCCO3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Et3N (96.9 mL, 0.695 mol) was added in one portion to a stirred suspension of homomorpholine hydrochloride (79.76 g, 0.579 mol) and ketone 1 (90.5 g, 0.579 mol) in 1,2-dichloroethane (1.81 L). Then glacial acetic acid (34.8 mL, 0.607 mol) was added in one portion followed by solid NaBH(OAc)3 (154 g, 0.727 mol) in one portion as well. This was accompanied by 5° C. increase in the temperature of the reaction mixture. After 2 h 45 min the reaction was quenched by addition of 10% aqueous NaOH (800 mL). The mixture was stirred for 10 min. The organic layer was separated, washed with brine (100 mL), dried (MgSO4) and concentrated to afford an oil (142.36 g) with some suspended solid, which was filtered off (3.00 g). The aqueous part of the reaction mixture was combined with the brine washings and extracted with AcOEt (4×500 mL). Combined extracts were washed with brine (100 mL), dried (MgSO4) and concentrated to afford additional portion of oil (16.82 g). The two oily products were combined and distilled in vacuum to give 3 (101.07 g, 72%) as colorless liquid, b.p. 122° C./8.9·10−3 mbar. 1H NMR (400 MHz, CDCl3) δ 1.48-1.64 (m, 4H), 1.70-1.88 (m, 6H), 2.50-2.63 (m, 1H), 2.71-2.81 (m, 4H), 3.66-3.72 (m, 2H), 3.78 (t, J=6.0 Hz, 2H), 3.93 (s, 4H).
Name
Quantity
96.9 mL
Type
reactant
Reaction Step One
Quantity
79.76 g
Type
reactant
Reaction Step One
Quantity
90.5 g
Type
reactant
Reaction Step One
Quantity
1.81 L
Type
solvent
Reaction Step One
Quantity
34.8 mL
Type
reactant
Reaction Step Two
Quantity
154 g
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

Et3N (96.9 mL, 0.695 mol) was added in one portion to a stirred suspension of homomorpholine hydrochloride (79.76 g, 0.579 mol) and 1,4-dioxaspiro[4.5]decan-8-one (90.5 g, 0.579 mol) in 1,2-dichloroethane (1.81 L). Then glacial acetic acid (34.8 mL, 0.607 mol) was added in one portion followed by solid NaBH(OAc)3 (154 g, 0.727 mol) in one portion as well. This was accompanied by 5° C. increase in the temperature of the reaction mixture. After 2 h 45 min the reaction was quenched by addition of 10% aqueous NaOH (800 mL). The mixture was stirred for 10 min. The organic layer was separated, washed with brine (100 mL), dried (MgSO4) and concentrated to afford an oil (142.36 g) with some suspended solid, which was filtered off (3.00 g). The aqueous part of the reaction mixture was combined with the brine washings and extracted with EtOAc (4×500 mL). Combined extracts were washed with brine (100 mL), dried (MgSO4) and concentrated to afford additional portion of oil (16.82 g). The two oily products were combined and distilled in vacuum to give 8 (101.07 g, 72%) as colorless liquid, b.p. 122° C./8.9·10−3 mbar. 1H NMR (400 MHz, CDCl3) δ 1.48-1.64 (m, 4H), 1.70-1.88 (m, 6H), 2.50-2.63 (m, 1H), 2.71-2.81 (m, 4H), 3.66-3.72 (m, 2H), 3.78 (t, J=6.0 Hz, 2H), 3.93 (s, 4H).
Name
Quantity
96.9 mL
Type
reactant
Reaction Step One
Quantity
79.76 g
Type
reactant
Reaction Step One
Quantity
90.5 g
Type
reactant
Reaction Step One
Quantity
1.81 L
Type
solvent
Reaction Step One
Quantity
34.8 mL
Type
reactant
Reaction Step Two
Quantity
154 g
Type
reactant
Reaction Step Three
Name

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